molecular formula C6H10Cl2N4 B6590663 N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride CAS No. 1170048-20-0

N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride

Cat. No. B6590663
CAS RN: 1170048-20-0
M. Wt: 209.07 g/mol
InChI Key: UZLJAJCCSLSGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as Pyridazin-3-amine, 6-chloro-N-(2-aminoethyl)-, hydrochloride, and has the chemical formula C7H10ClN3.HCl.

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amino and azo compounds, are prevalent in various industries and are resistant to conventional degradation. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing these compounds, enhancing treatment schemes. AOPs, including ozone and Fenton processes, have been identified as highly reactive towards amines, dyes, and pesticides. The degradation efficiency varies with pH, initial concentration, and treatment time. Hybrid methods combining different AOPs under optimized conditions could offer synergistic effects for specific effluents (Bhat & Gogate, 2021).

Removal of NDMA and Precursors in Water Treatment

N-Nitrosodimethylamine (NDMA) and its precursors, often of anthropogenic origin, pose significant health risks. Traditional and advanced water treatment processes, including UV photolysis and biological treatments, have been studied for their effectiveness in removing NDMA and its precursors. The review highlights the importance of optimizing treatment processes to mitigate NDMA formation, especially in the context of wastewater reuse and potable applications (Sgroi et al., 2018).

Amine-functionalized Metal-organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications, notably in CO2 capture. The strong interaction between CO2 and basic amino functionalities makes these MOFs highly efficient at low pressures for CO2 sorption. Various synthesis methods, including in situ synthesis, post-modification, and physical impregnation, have been developed to enhance CO2 sorption capacity. These MOFs also show promising applications in catalysis (Lin, Kong, & Chen, 2016).

Reduction of Toxic Substances by Lactic Acid Bacteria

The review discusses the reduction of toxic substances, including N-nitrosamines and biogenic amines, by lactic acid bacteria (LAB). LAB can decrease these harmful substances through various mechanisms, such as adsorption or degradation, reducing their precursors, or by exhibiting antioxidant properties. The suppression of amino acid decarboxylase-positive bacteria by LAB also contributes to reducing biogenic amines and N-nitrosamines accumulation, improving food safety (Shao et al., 2021).

Analysis of Biogenic Amine-Producing Bacteria

Molecular methods offer rapid and specific detection of bacteria possessing amino acid decarboxylase activity, crucial for estimating the risk of biogenic amine content in food. PCR methods, in particular, provide advantages in terms of speed and sensitivity for detecting the genes responsible for amino acid decarboxylation, allowing for early control measures to prevent biogenic amine accumulation (Landete et al., 2007).

properties

IUPAC Name

N'-(6-chloropyridazin-3-yl)ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4.ClH/c7-5-1-2-6(11-10-5)9-4-3-8;/h1-2H,3-4,8H2,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLJAJCCSLSGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride

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